molecular formula C7H11NO3 B1336777 Oxo(piperidin-1-yl)acetic acid CAS No. 4706-33-6

Oxo(piperidin-1-yl)acetic acid

Cat. No.: B1336777
CAS No.: 4706-33-6
M. Wt: 157.17 g/mol
InChI Key: MGUUGECHSXIHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo(piperidin-1-yl)acetic acid: is an organic compound with the molecular formula C7H11NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid group and a ketone functional group

Scientific Research Applications

Oxo(piperidin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxo(piperidin-1-yl)acetic acid typically involves the reaction of piperidine with glyoxylic acid. The reaction proceeds under mild conditions, often in an aqueous medium, and yields the desired product through the formation of a carbon-nitrogen bond. The reaction can be represented as follows:

Piperidine+Glyoxylic acidOxo(piperidin-1-yl)acetic acid\text{Piperidine} + \text{Glyoxylic acid} \rightarrow \text{this compound} Piperidine+Glyoxylic acid→Oxo(piperidin-1-yl)acetic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Oxo(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Comparison with Similar Compounds

  • Oxo(pyrrolidin-1-yl)acetic acid
  • Piperidine-4-carboxylic acid
  • Piperidin-2-one

Comparison: Oxo(piperidin-1-yl)acetic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows for diverse chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-oxo-2-piperidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6(7(10)11)8-4-2-1-3-5-8/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUUGECHSXIHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428323
Record name oxo(piperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4706-33-6
Record name oxo(piperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxo(piperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Oxo(piperidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
Oxo(piperidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
Oxo(piperidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
Oxo(piperidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
Oxo(piperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.